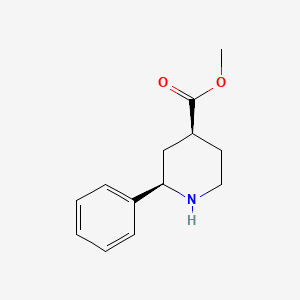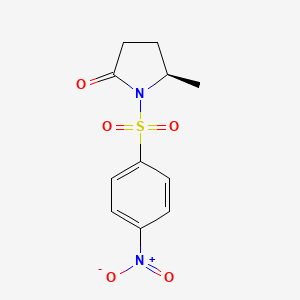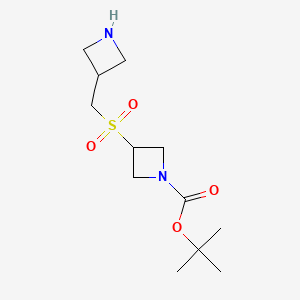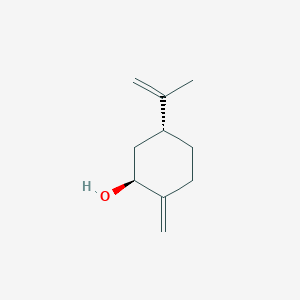
trans-1(7),8-p-Menthadien-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-1(7),8-p-Menthadien-2-ol: is an organic compound with the molecular formula C10H16O and a molecular weight of 152.2334 g/mol . It is a stereoisomer of p-Mentha-1(7),8-dien-2-ol and is known for its minty odor . This compound is used in various applications, including flavor and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1(7),8-p-Menthadien-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of geraniol or nerol derivatives in the presence of acidic catalysts . The reaction conditions often include:
Temperature: 60-100°C
Catalysts: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride
Solvents: Non-polar solvents like hexane or toluene
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: trans-1(7),8-p-Menthadien-2-ol undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl), Sulfuric acid (H2SO4)
Major Products:
Oxidation: Ketones, Aldehydes
Reduction: Saturated alcohols
Substitution: Halogenated compounds, Esters
Scientific Research Applications
trans-1(7),8-p-Menthadien-2-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of trans-1(7),8-p-Menthadien-2-ol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
- cis-1(7),8-p-Menthadien-2-ol
- p-Mentha-1(7),8-dien-2-ol
- 2,8-p-Menthadien-1-ol
Comparison: trans-1(7),8-p-Menthadien-2-ol is unique due to its specific stereochemistry, which influences its chemical reactivity and biological activity. Compared to its cis-isomer, it may exhibit different physical properties and reactivity patterns . Its minty odor also makes it particularly valuable in the flavor and fragrance industry .
Properties
CAS No. |
2102-62-7 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1S,5R)-2-methylidene-5-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h9-11H,1,3-6H2,2H3/t9-,10+/m1/s1 |
InChI Key |
PNVTXOFNJFHXOK-ZJUUUORDSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CCC(=C)[C@H](C1)O |
Canonical SMILES |
CC(=C)C1CCC(=C)C(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cis-6-(hydroxymethyl)-6,7,8,8a-tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-one](/img/structure/B13909368.png)
![N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B13909370.png)
![2,5-Dioxa-7-azaspiro[3.4]octan-6-one](/img/structure/B13909385.png)
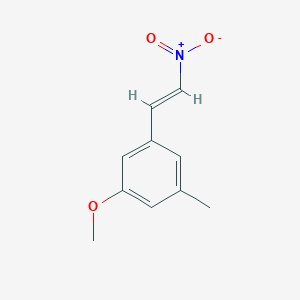
![Tert-butyl 9,9-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid](/img/structure/B13909393.png)
![Ethyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B13909413.png)
![2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid](/img/structure/B13909415.png)
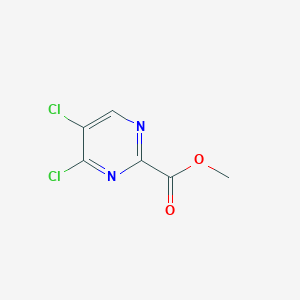
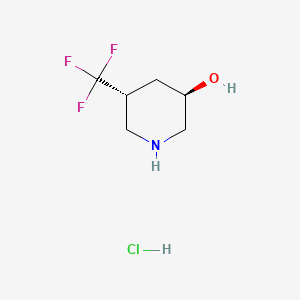
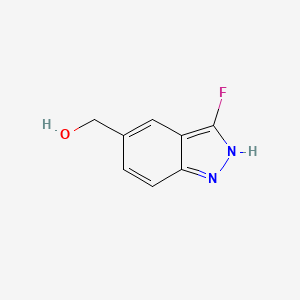
![(R)-Cyclopropyl[3-[[4-[6-methoxy-2-(2-naphthyl)-1-benzimidazolyl]-2-pyrimidinyl]amino]-1-piperidyl]methanone](/img/structure/B13909439.png)
